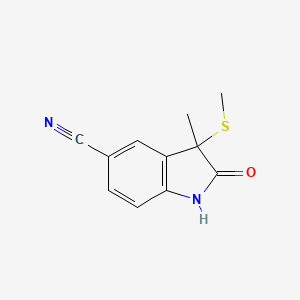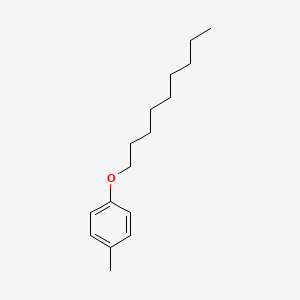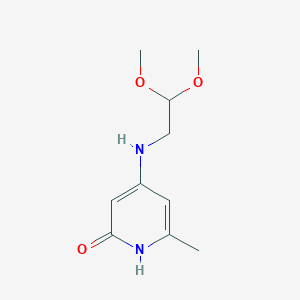
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a pyridinone ring substituted with a 2,2-dimethoxyethylamino group and a methyl group. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2,2-dimethoxyethylamine with a suitable pyridinone precursor. One common method involves the condensation of 2,2-dimethoxyethylamine with 6-methyl-2-pyridone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Wirkmechanismus
The mechanism of action of 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one: shares structural similarities with other pyridinone derivatives, such as 4-hydroxy-6-methyl-2-pyridone and 4-amino-6-methyl-2-pyridone.
Highlighting Uniqueness
The unique substitution pattern of this compound, particularly the 2,2-dimethoxyethylamino group, imparts distinct properties that may enhance its solubility, stability, and biological activity compared to other pyridinone derivatives .
Eigenschaften
CAS-Nummer |
61191-02-4 |
|---|---|
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H16N2O3/c1-7-4-8(5-9(13)12-7)11-6-10(14-2)15-3/h4-5,10H,6H2,1-3H3,(H2,11,12,13) |
InChI-Schlüssel |
NUXKKPXIACQXIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)N1)NCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



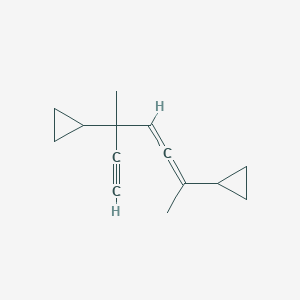
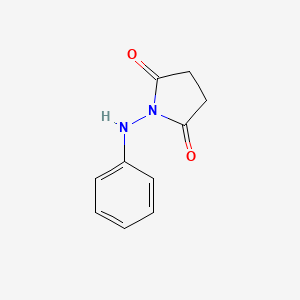
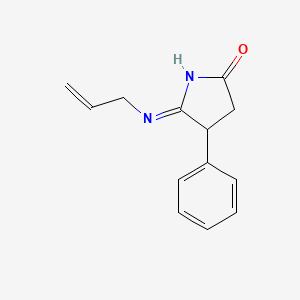
![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
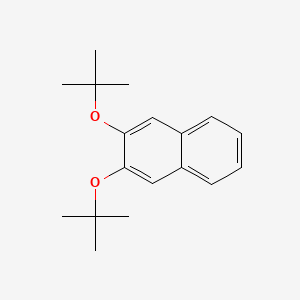
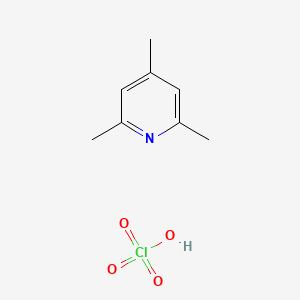
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
